Nicardipine-d3 Hydrochloride

Description

Historical Development and Background

The development of this compound traces its origins to the broader history of nicardipine hydrochloride, which was initially patented in 1973 and subsequently approved for medical use in 1981. The United States Food and Drug Administration approval followed in December 1988, establishing nicardipine as a clinically significant therapeutic agent. The evolution toward deuterated analogs emerged from the growing recognition of isotopic labeling's importance in pharmaceutical analysis and research applications.

The synthesis of deuterated pharmaceutical compounds gained prominence as analytical techniques became more sophisticated, particularly with the advancement of mass spectrometry methods. This compound was developed specifically to address the analytical challenges encountered in pharmacokinetic studies and drug concentration measurements. The incorporation of three deuterium atoms into the molecular structure was strategically designed to provide sufficient mass differentiation for analytical purposes while maintaining chemical similarity to the parent compound.

Early applications of this compound focused primarily on plasma level determinations in various species, including rats, dogs, and humans. A pioneering study described the use of the N-d3-methyl derivative as an internal standard for thin-layer chromatography separation and gas chromatography-mass spectrometry analysis. This foundational work demonstrated the compound's utility in achieving sensitivity limits as low as 5 micrograms per milliliter, establishing its credibility as a reliable analytical reference standard.

Classification as a Deuterated Calcium Channel Blocker

This compound belongs to the dihydropyridine class of calcium channel blockers, specifically classified as a deuterated analog of nicardipine hydrochloride. The compound maintains the fundamental structural characteristics of dihydropyridine calcium channel blockers while incorporating deuterium substitution at specific molecular positions. The dihydropyridine classification indicates its primary mechanism involves selective binding to L-type calcium channels on vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue.

The deuterated modification does not alter the basic pharmacological classification but enhances the compound's analytical properties. The molecular formula C26H27D3ClN3O6 reflects the substitution of three hydrogen atoms with deuterium atoms, specifically at the N-methyl position. This isotopic modification preserves the dihydropyridine ring structure that defines the compound's calcium channel blocking classification while providing distinct mass spectrometric characteristics essential for analytical applications.

Table 1: Chemical Classification Properties of this compound

The classification as a second-generation calcium channel blocker reflects the compound's enhanced selectivity profile compared to earlier calcium channel blocking agents. Within the dihydropyridine subclass, nicardipine and its deuterated analog demonstrate particular selectivity for cerebral and coronary blood vessels, distinguishing them from other members of this therapeutic class.

Significance in Analytical Chemistry and Research

The significance of this compound in analytical chemistry extends far beyond its role as a simple reference standard, encompassing critical applications in pharmacokinetic research, bioanalytical method development, and pharmaceutical quality control. The compound serves as an internal standard in high-performance liquid chromatography tandem mass spectrometry methods, where its deuterated nature provides optimal analytical performance through stable isotope dilution techniques.

Recent pharmaceutical research has demonstrated the compound's essential role in developing oral liquid formulations for pediatric applications. In these studies, this compound functioned as an internal standard for quantitative analysis using validated chromatographic methods, achieving detection limits suitable for therapeutic monitoring. The analytical method utilizing this deuterated standard maintained linearity across concentration ranges from 0.003 to 1.50 nanograms per milliliter in plasma samples and 0.5 to 250 nanograms per milliliter in cerebrospinal fluid samples.

Table 2: Analytical Applications and Detection Limits

Population pharmacokinetic studies have extensively utilized this compound as an internal standard for characterizing drug disposition in cerebrospinal fluid following intrathecal administration. These investigations successfully developed population pharmacokinetic models describing nicardipine kinetics in cerebrospinal fluid, with the deuterated standard ensuring analytical reliability throughout the concentration-time profile determinations. The compound's stability and consistent analytical performance contributed to the successful characterization of pharmacokinetic parameters in critically ill patient populations.

The development of analytical methods incorporating this compound has enabled researchers to achieve unprecedented precision in pharmaceutical analysis. High-performance thin-layer chromatography methods have been developed specifically for injectable dosage forms, utilizing the deuterated standard to ensure accurate quantification across concentration ranges from 10 to 100 nanograms per band. These methods demonstrate correlation coefficients of 0.9999, indicating exceptional analytical reliability and precision.

Regulatory Status and Reference Standards

Properties

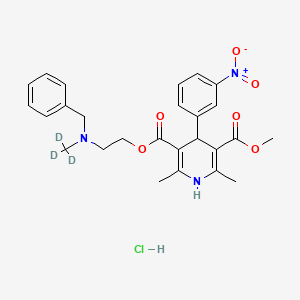

IUPAC Name |

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Deuterated Intermediate

The deuterated intermediate, 3-amino-2-butenoic acid-2'-(N-benzyl-N-trideuteriomethyl)aminoethyl ester, is prepared by reacting benzylamine with CD3I in the presence of a base (e.g., potassium carbonate). The reaction proceeds at 40–50°C for 12 hours, yielding the deuterated amine with minimal proton contamination.

Condensation and Cyclization

The deuterated amine is combined with 3-methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester in an inert solvent (e.g., acetone or methanol) under reflux (60–70°C). Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction completion, typically within 2–5 hours. Post-reaction, activated carbon decolorizes the mixture, followed by filtration and solvent evaporation to obtain a viscous residue.

Salt Formation and Crystallization

The residue is dissolved in a recrystallization solvent (e.g., chloroform, methanol, or acetone), and hydrochloric acid is added to precipitate the hydrochloride salt. Crystallization conditions determine the polymorphic form:

Table 1: Crystallization Conditions and Outcomes for this compound

| Solvent | Temperature (°C) | Crystal Form | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetone | -10 | β | 85.2 | 99.6 |

| Methanol | 35 | α | 82.0 | 99.5 |

| Chloroform | 30 | α | 70.0 | 99.8 |

Data adapted from patent examples with deuterium adjustments.

Comparative Analysis of Preparation Methods

Solvent Selection and Yield Optimization

Methanol and acetone are preferred for large-scale synthesis due to their compatibility with deuterated intermediates and high yields (70–85%). Chloroform, while effective for α-crystal formation, requires additional purification steps to remove residual solvent. The β-crystal form, favored for its stability in aqueous formulations, is preferentially obtained in acetone at sub-zero temperatures.

Quality Control and Analytical Characterization

-

HPLC analysis : Confirms chemical purity (>99.5%) and deuterium incorporation.

-

Melting point : Slightly lower for β-crystals (168–170°C vs. 181–183°C for α-crystals).

-

Isotopic purity : Validated via mass spectrometry, with a molecular weight of 519.0 g/mol for the deuterated compound.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Key Reaction Steps:

Structural Features :

- Molecular Formula :

- Deuterium Position : Trideuteriomethyl group () on the benzylaminoethyl side chain .

- Critical Functional Groups : Dihydropyridine ring, nitroaryl group, and ester linkages .

Metabolic Reactions

Nicardipine-d3 undergoes hepatic metabolism similar to non-deuterated nicardipine but exhibits altered pharmacokinetics due to deuterium’s isotope effect .

Metabolic Pathways:

Key Findings :

- Bioavailability : 19–38% for nicardipine; deuterated form shows prolonged half-life in tracer studies .

- Plasma Stability : No adsorption to extracorporeal circuits observed .

Chemical Stability

This compound demonstrates high stability under controlled conditions, critical for its use in analytical standards .

Stability Data:

Degradation Products :

- Photolytic decomposition yields nitroso derivatives .

- Hydrolysis at ester linkages under extreme pH .

Comparative Reactivity

| Parameter | Nicardipine | Nicardipine-d3 |

|---|---|---|

| Metabolic Rate | Faster (C-H bond cleavage) | Slower ( bond) |

| Plasma Protein Binding | >95% | Similar |

| Solubility | Sparingly soluble in water | Comparable |

Scientific Research Applications

Pharmacological Applications

Nicardipine-d3 Hydrochloride serves multiple pharmacological purposes, particularly due to its mechanism of action as a calcium channel blocker. The compound inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

Clinical Uses

- Hypertension Management : this compound is effective in managing mild to moderate hypertension. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure when compared to placebo groups .

- Angina Treatment : It is also used to treat chronic stable angina and Prinzmetal's variant angina, showing efficacy similar to other calcium channel blockers like nifedipine .

Scientific Research Applications

The unique properties of this compound make it an essential tool in various research fields.

Pharmacokinetic Studies

- Metabolic Stability : The deuterated form enhances the compound's metabolic stability, allowing researchers to study its pharmacokinetics more accurately. This is crucial for understanding drug metabolism and interactions .

- Reference Standard : It is used as a reference standard in analytical chemistry for studying metabolic pathways and degradation products of nicardipine.

Clinical Research

- Formulation Development : this compound is utilized in developing new formulations aimed at improving the efficacy and safety profiles of nicardipine-based treatments .

- Pediatric Applications : The compound has been explored for off-label use in treating hypertension in children, showcasing its versatility across different patient demographics .

Comparative Analysis with Other Compounds

To understand its unique advantages, it is essential to compare this compound with other calcium channel blockers:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Nicardipine | Inhibits calcium influx | Effective for angina; minimal cardiac depression |

| Amlodipine | Inhibits calcium influx | Long half-life; once-daily dosing |

| Nifedipine | Inhibits calcium influx | Rapid onset; may cause reflex tachycardia |

| Verapamil | Inhibits calcium influx & affects conduction | Also used for arrhythmias |

| Nicardipine-d3 | Inhibits calcium influx; enhanced stability | Deuterium substitution improves metabolic studies |

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of this compound:

- A study involving patients with essential hypertension demonstrated significant reductions in blood pressure with minimal side effects .

- Another trial focused on patients with acute aortic dissection showed that nicardipine hydrochloride effectively controlled blood pressure during critical care situations .

Mechanism of Action

Nicardipine-d3 Hydrochloride exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The molecular targets include voltage-sensitive calcium channels, which are crucial for the contractile processes of the heart and blood vessels .

Comparison with Similar Compounds

Structural and Functional Comparison

Nicardipine Hydrochloride (Non-Deuterated)

- Molecular Formula : C26H29N3O6·HCl

- Molecular Weight : 515.99 g/mol

- Primary Use : Therapeutic agent for hypertension and angina.

- Key Features: Contains a dihydropyridine core with a nitro group (-NO2) at the 4-position and a benzyl-methylaminoethoxycarbonyl substituent. Acts by inhibiting voltage-dependent L-type calcium channels, leading to vasodilation .

- Analytical Role : Subject of HPLC/LC-MS quantification in plasma and formulations, where Nicardipine-d3 serves as its internal standard .

Niguldipine Hydrochloride

- Molecular Formula : C19H21ClN2O6 (estimated based on class)

- Molecular Weight: Not explicitly provided in evidence.

- Primary Use : Research chemical with calcium channel-blocking activity.

- Key Differences: Structural variations in substituents compared to Nicardipine, leading to differences in receptor binding affinity and metabolic stability.

Other Deuterated Calcium Channel Blockers

- Examples : Deuterated analogs of Nifedipine or Amlodipine.

- Comparison :

Table 1: Analytical Roles of Nicardipine-d3 Hydrochloride vs. Non-Deuterated Nicardipine Hydrochloride

Pharmacokinetic and Stability Considerations

- This compound: No therapeutic use; inert in biological systems. Enhances assay precision by compensating for matrix effects and instrument variability .

- Nicardipine Hydrochloride :

Limitations and Advantages

Biological Activity

Nicardipine-d3 hydrochloride is a deuterium-labeled derivative of nicardipine, a calcium channel blocker primarily used for the management of hypertension and chronic stable angina. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and clinical applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C26H30ClN3O6

- Molecular Weight : 519.01 g/mol

- CAS Number : 1432061-50-1

- Purity : >95% .

Nicardipine-d3 is characterized by its deuterium labeling, which enhances its stability and allows for more precise tracking in pharmacokinetic studies.

Nicardipine functions primarily as a calcium channel blocker , inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes. This action leads to:

- Vasodilation : Decreased intracellular calcium levels inhibit the contractile processes in smooth muscle cells, resulting in dilation of coronary and systemic arteries.

- Reduced Blood Pressure : The vasodilatory effect decreases total peripheral resistance and systemic blood pressure, making it effective for treating hypertension.

- Increased Oxygen Delivery : By dilating coronary arteries, nicardipine enhances oxygen delivery to myocardial tissues, beneficial for patients with angina .

Pharmacokinetics

- Absorption : Nicardipine is completely absorbed but undergoes significant first-pass metabolism, resulting in approximately 35% bioavailability following oral administration.

- Half-life : Approximately 8.6 hours.

- Volume of Distribution : 8.3 L/kg.

- Protein Binding : Greater than 95%.

- Metabolism : Extensively metabolized in the liver .

Clinical Applications

This compound is used in various clinical settings:

- Hypertension Management : Effective for both acute and chronic hypertension.

- Angina Treatment : Provides symptomatic relief in chronic stable angina and variant angina (Prinzmetal's angina).

- Pediatric Use : Off-label use has been documented for treating hypertension in pediatric patients .

Case Study 1: Pediatric Hypertension

A retrospective analysis was conducted on children treated with a 2 mg/mL oral formulation of nicardipine hydrochloride from January to December 2020. The study assessed demographic data, prescribed doses, and treatment outcomes. Results indicated effective blood pressure control with minimal adverse effects .

Case Study 2: Efficacy in Adults

In a clinical trial involving adults with chronic stable angina, nicardipine demonstrated significant reductions in both systolic and diastolic blood pressure compared to baseline measurements. Patients reported improved exercise tolerance and reduced anginal episodes .

Data Table

| Parameter | Value |

|---|---|

| Bioavailability | ~35% |

| Half-life | 8.6 hours |

| Volume of Distribution | 8.3 L/kg |

| Protein Binding | >95% |

| Oral LD50 (Rat) | 184 mg/kg |

| Oral LD50 (Mouse) | 322 mg/kg |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Nicardipine-d3 Hydrochloride in pharmacokinetic studies?

- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is widely used for plasma sample analysis. For deuterated analogs, ensure chromatographic separation from non-deuterated Nicardipine by optimizing retention times. Validate methods for linearity (1–100 ng/mL), precision (RSD <5%), and recovery (>90%) using spiked plasma samples . Mass spectrometry (LC-MS/MS) is preferred for enhanced specificity in detecting isotopic analogs .

Q. How does this compound modulate calcium channel activity in preclinical models?

- Experimental Design : Use voltage-clamp electrophysiology in isolated vascular smooth muscle cells to assess L-type calcium channel inhibition. Compare IC₅₀ values between Nicardipine-d3 and non-deuterated forms. Include controls for solvent effects (e.g., DMSO ≤0.1%). Validate deuterium incorporation via NMR or high-resolution MS to confirm isotopic purity >98% .

Q. What stability considerations are critical for storing this compound in experimental formulations?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation products. Use HPLC with photodiode array detection to identify impurities (e.g., dehydro-Nicardipine). Store lyophilized powder at -20°C in argon-purged vials to prevent oxidation and hydrolysis. For aqueous solutions, adjust pH to 3.5–4.5 to minimize degradation .

Q. Which in vivo models are suitable for studying the hemodynamic effects of this compound?

- Model Selection : Normotensive Sprague-Dawley rats or spontaneously hypertensive rats (SHR) are standard for dose-response studies (0.1–10 mg/kg IV). Monitor blood pressure via telemetry and compare AUC values between deuterated and non-deuterated forms. Include crossover designs to account for inter-individual variability .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its metabolic stability and CYP3A4 interactions?

- Approach : Perform microsomal incubation assays (human liver microsomes, 1–100 µM) with NADPH cofactor. Quantify parent drug depletion and metabolite formation (e.g., pyridine ring-oxidized products) via LC-MS/MS. Compare t₁/₂ and Clint (intrinsic clearance) between Nicardipine-d3 and non-deuterated analogs. Use CYP3A4 inhibitors (e.g., ketoconazole) to confirm isoform-specific metabolism .

Q. What strategies resolve contradictory data on the tissue distribution of this compound in CNS versus peripheral vasculature?

- Data Analysis : Employ autoradiography with ³H-labeled Nicardipine-d3 in brain slices and compare to LC-MS/MS quantification in plasma. Adjust for blood-brain barrier permeability using logP values (measured via shake-flask method). Address discrepancies by normalizing tissue concentrations to plasma protein binding (e.g., >95% albumin-bound) .

Q. How can deuterium kinetic isotope effects (KIEs) be experimentally distinguished from formulation artifacts in this compound studies?

- Experimental Design : Compare deuterated and non-deuterated forms in matched formulations (e.g., PEG-400/saline). Use isothermal titration calorimetry (ITC) to rule out excipient-drug interactions. Calculate KIE ratios (kH/kD) for in vitro metabolism and correlate with in vivo PK parameters (e.g., t₁/₂, Cmax) .

Q. What degradation pathways dominate under oxidative stress, and how are they mitigated in this compound formulations?

- Mechanistic Study : Expose solutions to H₂O₂ (0.1–1 mM) and characterize degradation products via LC-QTOF-MS. Identify major pathways: (1) oxidation of dihydropyridine ring to pyridine derivatives, (2) ester hydrolysis. Stabilize formulations with antioxidants (e.g., 0.01% BHT) and chelating agents (e.g., EDTA) .

Q. What synergies exist between this compound and PI3K/Akt/mTOR inhibitors in cancer-related vasodilation studies?

- Combination Therapy : Co-administer with PI3K inhibitors (e.g., LY294002) in tumor xenograft models. Measure tumor perfusion via contrast-enhanced MRI and correlate with drug penetration (HPLC tissue analysis). Use factorial ANOVA to assess interaction effects on blood flow and tumor growth inhibition .

Methodological Best Practices

- For isotope studies : Always include non-deuterated controls to isolate isotopic effects from batch variability.

- In pharmacokinetic modeling : Use non-compartmental analysis (NCA) for initial AUC comparisons, followed by PBPK modeling to predict tissue distribution .

- In impurity profiling : Follow ICH Q3A guidelines, setting thresholds for unidentified impurities at ≤0.10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.